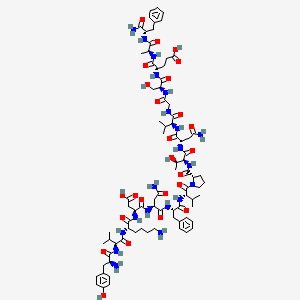
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid are stereoisomers of cyclopentane-1,3-dicarboxylic acid. These compounds are characterized by their chiral centers at the 1 and 3 positions of the cyclopentane ring, resulting in distinct (R,R) and (S,S) configurations. The presence of these chiral centers makes these compounds optically active, meaning they can rotate plane-polarized light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of cyclopentene-1,3-dicarboxylic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of these compounds may involve the use of large-scale asymmetric synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials, can also be employed to produce these stereoisomers efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form cyclopentane-1,3-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Cyclopentane-1,3-dicarboxylic anhydride.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives, depending on the substituent introduced.
Scientific Research Applications
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid have several applications in scientific research:
Chemistry: These compounds are used as chiral building blocks in the synthesis of more complex molecules.
Biology: They serve as intermediates in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into their potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: They are used in the production of polymers and other materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, influencing biochemical pathways. For example, they may act as enzyme inhibitors or activators, modulating the activity of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.
Cyclopentane-1,4-dicarboxylic acid: Carboxylic acid groups at the 1 and 4 positions.
Cyclohexane-1,3-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness
The unique feature of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid lies in their specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for their use as chiral building blocks and in applications requiring specific optical activity.
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11)/t2*4-,5-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUPRLJMTTYZLD-MWLZBDIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)C(=O)O.C1C[C@@H](C[C@H]1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
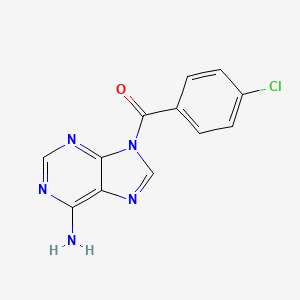
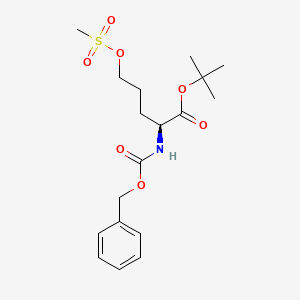
![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/new.no-structure.jpg)
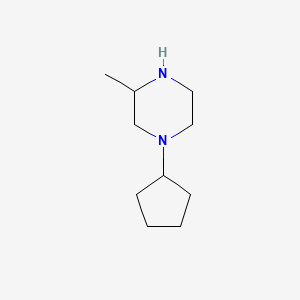
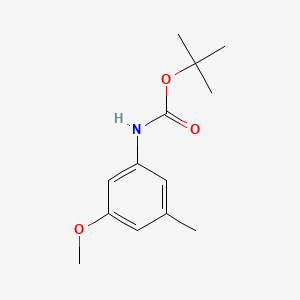
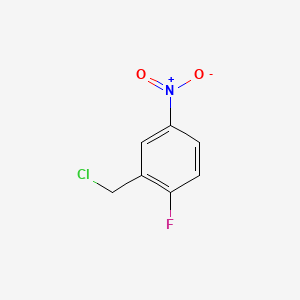
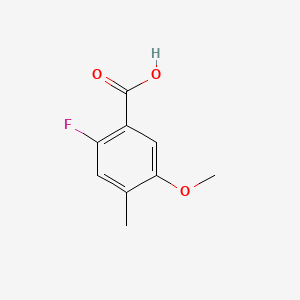
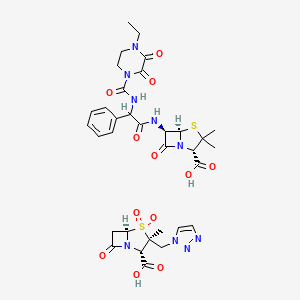
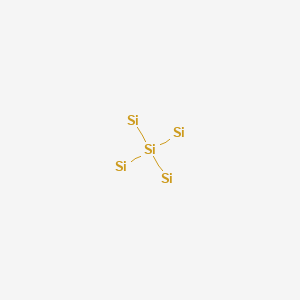
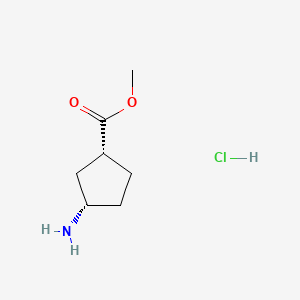
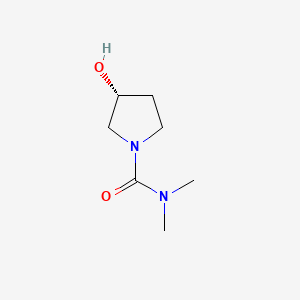
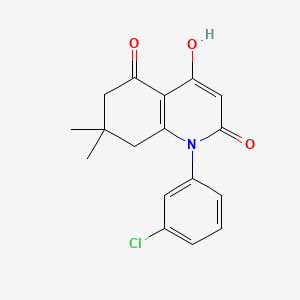
![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)
